molecular formula C18H16N6O B4457208 N-[2-(1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

N-[2-(1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4457208
M. Wt: 332.4 g/mol
InChI Key: HYRBOTAAIDDETA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a structurally complex organic compound featuring an indole moiety linked via an ethyl chain to a benzamide core substituted with a tetrazole group. Its molecular formula is C₁₉H₁₈N₆O, with a molecular weight of 346.4 g/mol . This compound is of significant interest in medicinal chemistry due to its dual pharmacophoric elements, which may confer unique biological activities such as anticancer, antimicrobial, or neuropharmacological effects .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c25-18(13-4-3-5-15(10-13)24-12-21-22-23-24)19-9-8-14-11-20-17-7-2-1-6-16(14)17/h1-7,10-12,20H,8-9H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRBOTAAIDDETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via the cycloaddition reaction of an azide with a nitrile compound.

    Coupling with Benzamide: The final step involves coupling the indole-tetrazole intermediate with a benzoyl chloride derivative to form the benzamide group. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-[2-(1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide becomes evident when compared to analogs. Key variations include substituents on the indole ring, tetrazole position/functionality, and benzamide modifications. Below is a detailed analysis:

Structural Variations and Physicochemical Properties

Compound Name Structural Features Impact on Properties
N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide () Methyl substitution on tetrazole Enhanced metabolic stability; increased lipophilicity compared to non-methylated analogs .
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide () Chloro (indole) and fluoro (benzamide) substituents Improved receptor affinity due to halogen-induced electron-withdrawing effects .
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide () Bromine on indole; tetrazole at benzamide 3-position Enhanced chemical reactivity for further functionalization; potential anticancer activity .
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide () Trifluoromethyl group instead of tetrazole Higher thermal stability but reduced biological activity due to lack of tetrazole’s metal-binding capacity .
N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide () Dimethyl groups on benzamide Improved steric hindrance for selective enzyme inhibition; anticancer potential .

Research Findings

  • Receptor Interactions : The indole-ethyl-tetrazole scaffold demonstrates affinity for serotonin receptors (5-HT), with halogenated derivatives (e.g., 5-fluoro) showing enhanced CNS activity .
  • Anticancer Potential: Dimethyl-substituted analogs () inhibit topoisomerase II, while brominated indole derivatives () induce apoptosis in cancer cell lines .
  • Synthetic Flexibility : The tetrazole group allows for facile derivatization, enabling optimization of pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
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N-[2-(1H-indol-3-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

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